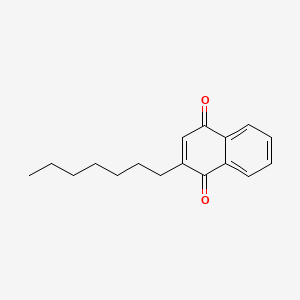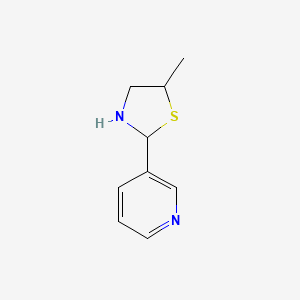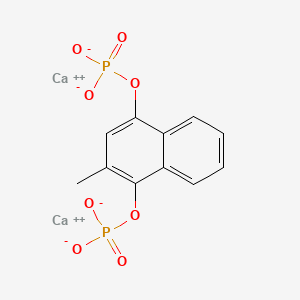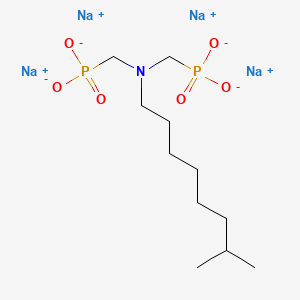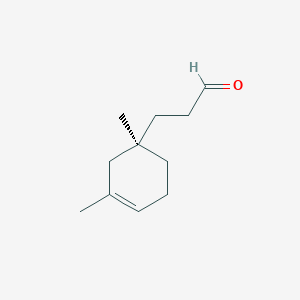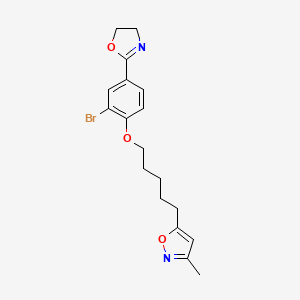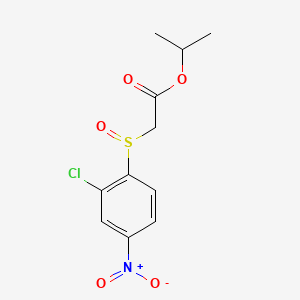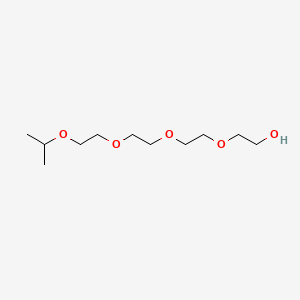
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is a chemical compound with the molecular formula C11H24O5. It is a type of polyether alcohol, characterized by the presence of multiple ether groups (-O-) and a hydroxyl group (-OH) at the terminal position. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of ethylene oxide with a suitable alcohol precursor under controlled conditions. The process can be summarized as follows:
Starting Material: The synthesis begins with a suitable alcohol, such as 13-methyl-1-tetradecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the polyether chain.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters.
Scientific Research Applications
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain allows for flexibility and interaction with different substrates, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar structure but lacks the methyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azido group, used in click chemistry.
3,6,9,12-Tetraoxatetracosan-1-ol: Longer polyether chain, different applications.
Uniqueness
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural variation enhances its solubility, reactivity, and suitability for specific applications compared to its analogs.
Properties
CAS No. |
50668-49-0 |
|---|---|
Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-11(2)16-10-9-15-8-7-14-6-5-13-4-3-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
JECPJHZWLKEQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


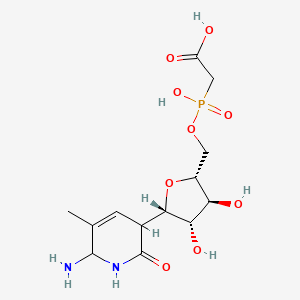

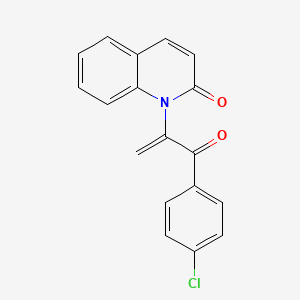
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
